molecular formula C10H12N2OS B2368182 N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide CAS No. 1311779-08-4

N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide

Cat. No. B2368182
CAS RN: 1311779-08-4
M. Wt: 208.28
InChI Key: BHSDBAZOWLJODG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a thiophene derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and proteins involved in cancer cell proliferation and inflammation. Additionally, N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide has been shown to exhibit antimicrobial activity by disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. Inflammation studies have shown that N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity by disrupting cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized in high yields and is suitable for various biochemical and physiological studies. However, one limitation of using this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects on certain cell lines. Therefore, caution should be taken when handling and using N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide in lab experiments.

Future Directions

There are several future directions for N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide research. One potential direction is the investigation of its potential use as a chemotherapeutic agent for cancer treatment. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential use as an anti-inflammatory, antibacterial, and antifungal agent. Furthermore, research could be conducted to optimize the synthesis method of N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide to increase its yield and purity.

Synthesis Methods

The synthesis of N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide involves the reaction of 3-ethylthiophene-2-carboxylic acid with cyanomethyl chloride in the presence of a base. The resulting product is then treated with methylamine to obtain the final product. This synthesis method has been optimized to produce high yields of pure N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide.

Scientific Research Applications

N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in cancer research, as it exhibits anti-proliferative effects on cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide has been investigated for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-3-8-4-7-14-9(8)10(13)12(2)6-5-11/h4,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSDBAZOWLJODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C(=O)N(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-ethyl-N-methylthiophene-2-carboxamide

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